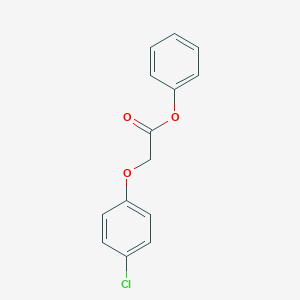

Phenyl (4-chlorophenoxy)acetate

Description

Structure

3D Structure

Properties

CAS No. |

62095-51-6 |

|---|---|

Molecular Formula |

C14H11ClO3 |

Molecular Weight |

262.69 g/mol |

IUPAC Name |

phenyl 2-(4-chlorophenoxy)acetate |

InChI |

InChI=1S/C14H11ClO3/c15-11-6-8-12(9-7-11)17-10-14(16)18-13-4-2-1-3-5-13/h1-9H,10H2 |

InChI Key |

NUNLXXARLCXOPW-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)OC(=O)COC2=CC=C(C=C2)Cl |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)COC2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Molecular Structure and Conformational Analysis

Spectroscopic Characterization Techniques for Structural Elucidation

The precise structure of Phenyl (4-chlorophenoxy)acetate has been determined and verified through a combination of modern spectroscopic methods. These techniques provide unique insights into the molecular framework, connectivity of atoms, and the nature of chemical bonds within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy ([¹H NMR, ¹³C NMR])

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of organic molecules.

¹H NMR Spectroscopy: The proton NMR spectrum of a related compound, phenyl acetate (B1210297), in deuterated chloroform (CDCl₃) shows distinct signals corresponding to the different types of protons in the molecule. The aromatic protons of the phenyl ring typically appear as a multiplet in the range of 7.07-7.39 ppm. The methyl protons of the acetate group are observed as a sharp singlet at approximately 2.29 ppm. nih.gov

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule. For the analogous 4-chlorophenyl acetate, the carbonyl carbon of the ester group is typically observed around 169 ppm. The aromatic carbons show signals in the range of 122-150 ppm, with the carbon attached to the chlorine atom appearing at a distinct chemical shift. The methyl carbon of the acetate group gives a signal at approximately 21 ppm.

Interactive Data Table: Representative ¹³C NMR Chemical Shifts (ppm) for Phenyl Acetate Analogues

| Carbon Atom | Phenyl acetate | 4-(Chloromethyl)phenyl acetate |

|---|---|---|

| C=O | 169.53 | Data Not Available |

| Aromatic C-O | 150.67 | Data Not Available |

| Aromatic C-H | 121.57, 125.84, 129.43 | Data Not Available |

| CH₃ | 21.16 | Data Not Available |

| Solvent | CDCl₃ | CDCl₃ spectrabase.com |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of phenyl acetate, a closely related compound, shows a strong absorption band for the carbonyl (C=O) stretching vibration of the ester group in the region of 1730-1750 cm⁻¹. researchgate.net The C-O stretching vibrations of the ester group typically appear in the range of 1000-1300 cm⁻¹. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aromatic C=C stretching vibrations give rise to bands in the 1400-1600 cm⁻¹ region. The presence of the chlorine atom in this compound would also result in a characteristic C-Cl stretching vibration in the fingerprint region of the spectrum.

Interactive Data Table: Key IR Absorption Bands for Phenyl Acetate

| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) |

|---|---|---|

| C=O (Ester) | Stretch | 1730-1750 researchgate.net |

| C-O (Ester) | Stretch | 1000-1300 |

| Aromatic C-H | Stretch | >3000 |

| Aromatic C=C | Stretch | 1400-1600 |

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. In the mass spectrum of the related compound 4-chlorophenoxyacetic acid, the molecular ion peak [M]⁺ is observed, confirming the molecular weight of the compound. nih.govnist.gov Common fragmentation patterns for phenyl esters involve the cleavage of the ester bond. For this compound, one would expect to see fragment ions corresponding to the 4-chlorophenoxy group and the phenylacetyl group. The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be evident in the mass spectrum for any chlorine-containing fragments, which is a characteristic diagnostic feature.

Conformational Preferences and Energetic Landscapes

The conformational flexibility of this compound is primarily associated with the rotation around the single bonds, particularly the C-O-C ether linkage and the C-C bond of the acetate group. Computational chemistry methods, such as molecular mechanics and quantum chemical calculations, can be employed to explore the potential energy surface of the molecule and identify the most stable conformations. For the related phenyl acetate, studies have shown that the conformational preference is governed by a balance of steric effects and electronic interactions, such as n→π* interactions. researchgate.net These studies indicate that the cis and trans conformers, defined by the orientation of the carbonyl group relative to the phenyl ring, have different energies, with one conformer being more stable. researchgate.net Similar conformational analyses could be applied to this compound to understand its preferred spatial arrangement.

Stereochemical Aspects and Chiral Centers in Analogues

This compound itself does not possess any chiral centers and is therefore an achiral molecule. However, the introduction of substituents on the acetate or phenoxy moieties could potentially create stereogenic centers. For instance, if a substituent were added to the α-carbon of the acetate group, it would become a chiral center, leading to the existence of enantiomers. The study of stereochemistry in analogous compounds is crucial in medicinal chemistry, as different enantiomers of a drug can have significantly different pharmacological activities.

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful computational tool to investigate the electronic structure, geometry, and chemical properties of molecules. uomphysics.net Calculations for phenyl (4-chlorophenoxy)acetate and its parent acid, 2-(4-chlorophenoxy)acetic acid, are typically performed using methods like the B3LYP (Becke, three-parameter, Lee–Yang–Parr) exchange-correlation functional with basis sets such as 6-31+G(d,p) to achieve a balance between computational cost and accuracy. uomphysics.net

Molecular Geometry Optimization

Geometry optimization is a fundamental DFT procedure that seeks to find the lowest energy arrangement of atoms in a molecule. This process yields crucial information on bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional structure. For derivatives of 2-(4-chlorophenoxy)acetic acid, DFT calculations have been used to determine these optimized parameters. uomphysics.net Comparing calculated values with experimental data from X-ray crystallography helps validate the chosen theoretical model. scispace.com The optimized geometry of related phenoxyacetic acids has been successfully calculated using the B3LYP method, showing good agreement with experimental findings. nih.gov

Below is a representative table of calculated geometric parameters for the parent compound, 2-(4-chlorophenoxy)acetic acid, which forms the core structure of this compound.

| Parameter | Calculated Value (Å or °) | Parameter | Calculated Value (Å or °) |

|---|---|---|---|

| C1-C2 | 1.39 | C1-C2-C3 | 120.1 |

| C2-C3 | 1.39 | C2-C3-C4 | 119.8 |

| C4-Cl1 | 1.75 | C3-C4-C5 | 120.2 |

| C4-C5 | 1.39 | C4-C5-C6 | 119.8 |

| C1-O1 | 1.37 | C1-O1-C7 | 118.5 |

| O1-C7 | 1.43 | O1-C7-C8 | 108.9 |

| C7-C8 | 1.52 | C7-C8=O2 | 124.5 |

| C8=O2 | 1.21 | C7-C8-O3 | 111.0 |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and kinetic stability of a molecule. nih.govtaylorandfrancis.com The two key orbitals are the Highest Occupied Molecular Orbital (HOMO), which acts as an electron donor, and the Lowest Unoccupied Molecular Orbital (LUMO), which acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter; a larger gap indicates higher molecular stability and lower chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. uomphysics.netresearchgate.net

For a synthesized derivative of 2-(4-chlorophenoxy)acetic acid, the HOMO-LUMO energy gap was calculated to be 4.569 eV, suggesting that the molecule is hard and possesses high kinetic stability. uomphysics.net FMO analysis helps elucidate charge transfer within the molecule and identify its nucleophilic and electrophilic nature. nih.govpku.edu.cn

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.521 |

| ELUMO | -1.952 |

| Energy Gap (ΔE) | 4.569 |

| Ionization Potential (I) | 6.521 |

| Electron Affinity (A) | 1.952 |

| Global Hardness (η) | 2.285 |

| Global Softness (S) | 0.219 |

| Electronegativity (χ) | 4.237 |

Data derived from a closely related derivative, 2-(4-chlorophenoxy)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide. uomphysics.net

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. nih.govntu.edu.twias.ac.in The MEP map is plotted onto the electron density surface, with different colors representing varying electrostatic potential values. Typically, red indicates regions of most negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of most positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent areas of intermediate or near-zero potential. nih.gov

In phenoxyacetic acid derivatives, the negative potential is generally localized over the electronegative oxygen atoms of the carboxyl or ester group, making them the primary sites for electrophilic interaction. nih.govnih.gov The positive potential is often found around the hydrogen atoms. The MEP surface provides insights into non-covalent interactions, such as hydrogen bonding, and is instrumental in drug design and understanding molecular recognition processes. mdpi.comnih.gov

Vibrational Analysis and Spectroscopic Property Prediction

Vibrational analysis through DFT calculations allows for the prediction of infrared (IR) and Raman spectra. mdpi.comchemrxiv.org By calculating the harmonic vibrational frequencies, researchers can assign the observed experimental bands to specific molecular vibrations, such as stretching, bending, and torsional modes. nih.gov This correlation between theoretical and experimental spectra confirms the molecular structure and provides a detailed understanding of its dynamic properties. researchgate.net

A comprehensive vibrational analysis was performed on (2,4,5-Trichlorophenoxy) Acetic acid, a structurally similar compound, using DFT (B3LYP) methods. nih.gov The calculated frequencies showed good agreement with the experimental FT-IR and FT-Raman spectra, allowing for a detailed assignment of the vibrational modes associated with the chlorophenoxy and acetic acid moieties.

| Assignment | Experimental FT-IR (cm-1) | Calculated FT-IR (cm-1) | Experimental FT-Raman (cm-1) | Calculated FT-Raman (cm-1) |

|---|---|---|---|---|

| O-H stretch | 3443 | 3577 | - | - |

| C-H stretch (aromatic) | 3103 | 3105 | 3108 | 3106 |

| CH2 asymmetric stretch | 2970 | 2975 | 2975 | 2976 |

| CH2 symmetric stretch | 2933 | 2938 | 2938 | 2939 |

| C=O stretch | 1722 | 1725 | 1725 | 1726 |

| C-C stretch (aromatic) | 1585 | 1588 | 1590 | 1591 |

| C-O stretch | 1232 | 1235 | 1235 | 1236 |

| C-Cl stretch | 873 | 875 | 878 | 879 |

Data based on the analysis of the closely related compound (2,4,5-Trichlorophenoxy) Acetic acid. nih.gov

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein or enzyme), forming a stable complex. researchgate.net This method is essential in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. nih.gov The simulation predicts the binding affinity, commonly expressed as a docking score, where a more negative value indicates a stronger and more favorable interaction. ijcrr.comnih.gov

Derivatives of phenoxyacetic acid have been investigated for their biological activities through docking studies. researchgate.net For instance, organotin(IV) complexes of 4-chlorophenoxyacetate (B1230714) were docked against protein targets from the SARS-CoV-2 virus, including the spike protein and nucleocapsid protein, as well as the human angiotensin-converting enzyme (ACE2). scienceopen.com These studies revealed that the compounds exhibit favorable interactions and binding scores, suggesting their potential as therapeutic agents. scienceopen.com In another study, phenoxyacetanilide derivatives were docked against the COX-2 enzyme, a key target for anti-inflammatory drugs, revealing interactions with critical amino acid residues like SER-530 and TRY-355. ijcrr.com

Hirshfeld Surface Analysis and Quantification of Intermolecular Interactions

Hirshfeld surface analysis is a modern computational method used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov The Hirshfeld surface is generated based on the electron distribution of a molecule in a crystal, partitioning the crystal space into regions where the electron density of a pro-molecule dominates over the pro-crystal. researchgate.net

| Interaction Type | Contribution (%) in a representative 4-chlorophenyl compound |

|---|---|

| H···H | 39.2 |

| C···H / H···C | 25.2 |

| Cl···H / H···Cl | 11.4 |

| O···H / H···O | 8.0 |

| S···H / H···S | 5.1 |

| N···H / H···N | 3.9 |

| C···C | 2.4 |

Data from a representative analysis of a molecule containing a 4-chlorophenyl group, 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole. nih.gov

Energy Frameworks and Crystal Packing Stability Studies

The stability of the crystalline structure of this compound is governed by a complex network of intermolecular interactions. Computational chemistry provides powerful tools to dissect and quantify these interactions, offering insights into the crystal packing arrangement. Energy framework analysis, often performed using software like CrystalExplorer, is a pivotal technique in this regard. This method involves calculating the interaction energies between a central molecule and its surrounding neighbors within the crystal lattice.

The total interaction energy (E_tot) is typically decomposed into four key components: electrostatic (E_ele), polarization (E_pol), dispersion (E_dis), and exchange-repulsion (E_rep). These components are calculated using quantum mechanical models, such as the CE-B3LYP/6-31G(d,p) energy model, which employs scaling factors to accurately reflect the nature of the intermolecular forces.

Electrostatic energy (E_ele) arises from the attraction or repulsion between the static charge distributions of interacting molecules.

Dispersion energy (E_dis) represents the attractive van der Waals forces resulting from instantaneous fluctuations in electron density.

Polarization energy (E_pol) accounts for the attractive interaction arising from the distortion of the electron cloud of one molecule by the electric field of another.

Exchange-repulsion energy (E_rep) is a short-range repulsive term that prevents molecules from occupying the same space, originating from the Pauli exclusion principle.

These calculated energies are then used to construct "energy frameworks," which are 3D graphical representations of the crystal packing. In these diagrams, cylinders connect the centroids of interacting molecules, with the radius of the cylinders being proportional to the magnitude of the interaction energy. researchgate.net Different colors are typically used to represent the dominant energy components, such as red for electrostatic and green for dispersion forces, providing a clear visual map of the supramolecular architecture. researchgate.net

The following table presents hypothetical interaction energies for the most significant molecular pairs in a crystal lattice of this compound, illustrating the kind of data obtained from energy framework calculations.

| Interaction Pair | Distance (Å) | E_ele (kJ/mol) | E_dis (kJ/mol) | E_pol (kJ/mol) | E_rep (kJ/mol) | E_tot (kJ/mol) |

| Pair 1 | 3.6 | -25.0 | -30.5 | -8.2 | 15.7 | -48.0 |

| Pair 2 | 3.8 | -18.5 | -22.1 | -5.6 | 10.3 | -35.9 |

| Pair 3 | 4.2 | -10.2 | -15.8 | -3.1 | 6.5 | -22.6 |

| Pair 4 | 4.5 | -5.7 | -10.3 | -1.8 | 3.9 | -13.9 |

Note: The data in this table is representative and intended for illustrative purposes, as specific experimental or computational results for this compound were not available in the cited sources.

Solvent-Phase Modeling and Solvation Effects

The behavior and properties of this compound can be significantly influenced by its environment, particularly when dissolved in a solvent. Solvent-phase modeling is a computational approach used to simulate the effects of a solvent on a solute molecule, providing insights into its solubility, reactivity, and conformational stability in different media.

Implicit solvation models, such as the Polarizable Continuum Model (PCM) and the Conductor-like Screening Model (COSMO), are widely used for this purpose. In these models, the solvent is treated as a continuous medium with a specific dielectric constant, rather than explicitly representing individual solvent molecules. This approach offers a computationally efficient way to calculate the solvation free energy, which is the energy change associated with transferring a molecule from the gas phase to a solvent.

The solvation process involves several types of interactions between the solute and solvent:

Electrostatic interactions: These arise from the interaction of the solute's charge distribution with the polarizable solvent continuum.

Cavitation energy: This is the energy required to create a cavity in the solvent to accommodate the solute molecule.

Dispersion and repulsion interactions: These are non-electrostatic interactions between the solute and the solvent molecules at the cavity surface.

By performing quantum chemical calculations on this compound within a simulated solvent environment, it is possible to predict how its properties, such as molecular geometry and electronic structure, change in response to solvents of varying polarity. For instance, the presence of polar solvents can stabilize charge separation within the molecule, potentially affecting its reactivity.

The following table provides a hypothetical illustration of how the solvation energy of this compound might vary across different solvents, as predicted by a PCM calculation.

| Solvent | Dielectric Constant (ε) | Solvation Energy (kJ/mol) |

| n-Hexane | 1.88 | -15.2 |

| Chloroform | 4.81 | -25.8 |

| Dichloromethane | 8.93 | -30.5 |

| Acetone | 20.7 | -38.4 |

| Acetonitrile | 36.6 | -42.1 |

| Water | 78.4 | -48.9 |

Note: The data in this table is representative and intended for illustrative purposes, as specific experimental or computational results for this compound were not available in the cited sources.

These computational models are invaluable for understanding chemical processes in solution, allowing for the prediction of solvent effects on reaction rates and equilibria.

Biological Activities and Mechanistic Studies of 4 Chlorophenoxy Acetate Derivatives

Antifungal Activity and Inhibition of Ergosterol (B1671047) Biosynthesis

Derivatives of (4-chlorophenoxy)acetate have been investigated for their antifungal properties, which are often linked to the disruption of ergosterol biosynthesis, a critical component of the fungal cell membrane.

Interaction with Cytochrome P450-dependent Sterol 14α-demethylase (CYP51)

The primary target for many azole antifungal drugs is the enzyme Cytochrome P450-dependent Sterol 14α-demethylase (CYP51). This enzyme is essential for the conversion of lanosterol (B1674476) to ergosterol. Inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, which ultimately disrupts membrane integrity and inhibits fungal growth.

While direct studies on phenyl (4-chlorophenoxy)acetate are limited, research on structurally related compounds provides insight into potential mechanisms. For instance, a semi-synthetic molecule, 4-chlorobenzyl p-coumarate , has demonstrated significant antifungal activity. Molecular docking analyses predicted a strong affinity between this molecule and fungal plasma membrane targets. nih.gov Its minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) values against various Candida species suggest a potent effect, likely involving plasma membrane disruption. nih.gov The fungicidal effect was rapid, with growth inhibition observed from the first hour of testing. nih.gov This points towards a mechanism that compromises essential fungal structures, a hallmark of ergosterol synthesis inhibitors.

Table 1: Antifungal Activity of 4-chlorobenzyl p-coumarate against Candida Species

| Fungal Strain | MIC (μg/mL) | MFC (μg/mL) |

| Candida spp. (16 strains) | 3.9 - 62.5 | 3.9 - 62.5 |

Data sourced from a study on the antifungal activity of 4-chlorobenzyl p-coumarate. nih.gov

Antibacterial Properties and Mechanisms

The antibacterial potential of compounds related to this compound has been explored, with studies pointing towards mechanisms that involve the disruption of the bacterial cell membrane and vital cellular processes.

Research on phenylacetic acid (PAA) , a core component of the subject's structure, shows it possesses broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov The primary antibacterial mechanism of PAA involves compromising cell membrane integrity. nih.gov Studies on Agrobacterium tumefaciens demonstrated that treatment with PAA leads to a significant increase in relative conductivity and leakage of cellular contents like nucleic acids and proteins. nih.gov Furthermore, PAA was found to inhibit the activity of key enzymes in the tricarboxylic acid (TCA) cycle, such as malate (B86768) dehydrogenase (MDH) and succinate (B1194679) dehydrogenase (SDH), thereby affecting cellular metabolism. nih.gov

Similarly, 3-Phenyllactic acid (PLA) , another related molecule, exhibits robust antibacterial activity against pathogens like Klebsiella pneumoniae. Its mechanism also involves the destruction of the cell wall and membrane, leading to the leakage of intracellular components and binding to genomic DNA. nih.gov

Table 2: Antibacterial Activity of Phenylacetic Acid (PAA) against A. tumefaciens

| Parameter | Observation |

| IC₅₀ | 0.8038 mg/mL |

| Effect on Cell Membrane | Increased relative conductivity and leakage of nucleic acids and proteins |

| Enzyme Inhibition | Decreased activity of malate dehydrogenase (MDH) and succinate dehydrogenase (SDH) |

Data from a study on the antibacterial mechanism of phenylacetic acid. nih.gov

Antiviral Activities, Including Anti-adenoviral Effects

Currently, there is limited specific information in the scientific literature regarding the direct antiviral activity of this compound or its close derivatives against viruses, including adenovirus. While various compounds, such as cidofovir (B1669016) and famciclovir, are known to inhibit adenovirus replication, these are structurally distinct from (4-chlorophenoxy)acetate derivatives. nih.gov Research into plant-derived compounds has identified pomegranate peel extract and its components, like gallic acid and punicalagin, as having anti-adenoviral properties, primarily by inhibiting the post-adsorption phase of viral replication. nih.gov However, a direct link to (4-chlorophenoxy)acetate compounds has not been established.

Antineoplastic and Anticancer Potential in Related Compounds

The potential for (4-chlorophenoxy)acetate derivatives to act as antineoplastic agents has been suggested by studies on the parent acid, 4-chlorophenoxyacetic acid (4-CPA) . Research has shown that 4-CPA can induce apoptosis, or programmed cell death, which is a key mechanism for anticancer agents. nih.gov

A study investigating the effects of 4-CPA on the gonadal functions of rats found that administration of the compound led to a significantly higher degree of apoptosis in the gonads of both male and female rats compared to control groups. nih.gov This effect was dose-dependent, with increasing doses of 4-CPA correlating directly with an increased amount of apoptosis. nih.gov This finding suggests that 4-CPA can trigger cellular pathways leading to cell death, a characteristic desirable in the development of anticancer therapies. Other research has demonstrated the antitumor activity of different chemical structures containing a 4-chloro group, such as a 4-chloro,4-biaryl β-lactam, which was shown to decrease the viability of human breast cancer cells. nih.gov

Anti-inflammatory Response Modulation

Compounds structurally related to this compound have demonstrated the ability to modulate inflammatory responses. The mechanisms often involve the inhibition of key signaling pathways and the reduction of pro-inflammatory mediators.

For example, a novel 2-phenylquinazoline (B3120039) derivative was shown to exert significant anti-inflammatory activity in endotoxin-stimulated macrophages. nih.gov It achieved this by inhibiting the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, as well as inhibiting the NF-κB signaling pathway. nih.gov Similarly, a triazole derivative, 4-(4-(heptyloxy)phenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one , which shares a phenyl ether linkage, was found to have anti-inflammatory effects in models of Alzheimer's disease by repressing the MAPK/NF-κB signaling pathways. mdpi.com These findings suggest that the broader structural class of compounds containing substituted phenyl ethers may possess inherent anti-inflammatory properties.

General Enzyme Inhibitory Activities

The ester linkage in this compound suggests it may be a substrate or inhibitor for esterase enzymes. Esterases, such as human carboxylesterases (CES), are crucial for the hydrolysis of many drugs and endogenous compounds.

Studies screening for specific inhibitors of human CES1, CES2, and arylacetamide deacetylase (AADAC) have used p-nitrophenyl acetate (B1210297) , a compound structurally similar to the phenyl acetate portion of the target molecule, as a substrate to measure hydrolase activity. nih.gov The ability of a wide range of chemicals to inhibit the hydrolysis of p-nitrophenyl acetate demonstrates that the acetate ester structure is a common target for enzyme interaction. nih.gov While direct inhibition studies on this compound are not widely available, its structure suggests a potential interaction with carboxylesterases, which could influence its metabolic fate and biological activity.

Modulation of Specific Biological Pathways and Receptors

Derivatives of (4-chlorophenoxy)acetate have been identified as modulators of several important biological pathways and receptors, indicating a broad potential for therapeutic applications.

Osteoclastogenesis Inhibition and Bone Resorption Modulation

The process of bone remodeling is a delicate balance between bone formation by osteoblasts and bone resorption by osteoclasts. nih.gov An over-activation of osteoclasts can lead to diseases like osteoporosis. nih.gov Certain derivatives of (4-chlorophenoxy)acetamide have been identified as potent inhibitors of osteoclastogenesis, the process of forming mature osteoclasts.

One such derivative, N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-(4-chlorophenoxy)acetamide (PPOAC-Bz) , has demonstrated a strong inhibitory effect on the formation of these bone-resorbing cells. nih.govnih.gov Studies have shown that PPOAC-Bz decreases the number and area of mature osteoclasts and suppresses the formation of the F-actin belt, which is crucial for bone resorption activity. nih.gov Mechanistically, PPOAC-Bz appears to exert its effects by blocking the RANKL-mediated NF-κB and NFATc1 signaling pathways, which are essential for osteoclast differentiation and function. nih.gov In animal models, PPOAC-Bz was also shown to prevent bone loss induced by ovariectomy. nih.govnih.gov

Another related compound, N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-(2-chlorophenoxy) acetamide (B32628) (PPOA-N-Ac-2-Cl) , also inhibits osteoclast differentiation in a dose-dependent manner. nih.gov This molecule was found to downregulate key osteoclast-specific marker genes, including TRAF6, c-fos, NFATc1, and MMP9, leading to a decrease in bone resorption activity. nih.govsemanticscholar.org Research suggests that PPOA-N-Ac-2-Cl acts during the early stages of osteoclast differentiation. nih.gov

| Compound | Key Findings | Affected Molecular Targets/Pathways | Reference |

|---|---|---|---|

| N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-(4-chlorophenoxy)acetamide (PPOAC-Bz) | Strongly inhibits osteoclast formation and bone resorption activity in vitro. Prevents ovariectomy-induced bone loss in vivo. | NF-κB, NFATc1 | nih.govnih.gov |

| N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-(2-chlorophenoxy) acetamide (PPOA-N-Ac-2-Cl) | Inhibits osteoclast differentiation in a dose-dependent manner. Decreases F-actin ring formation and bone resorption. | TRAF6, c-fos, NFATc1, MMP9, CtsK | nih.govsemanticscholar.org |

Agonistic Effects on Benzodiazepine (B76468) Receptors

The (4-chlorophenoxy)phenyl moiety is also a structural feature in compounds designed to target the central nervous system. A series of 2-substituted-5-(4-chloro-2-phenoxy)phenyl-1,3,4-oxadiazole derivatives have been synthesized and evaluated as ligands for the benzodiazepine (BZD) binding site of GABAA receptors. excli.de These receptors are well-established targets for drugs used to manage anxiety, insomnia, and seizures. excli.de

Docking studies indicated that these novel oxadiazole derivatives could interact effectively with the BZD-binding site. excli.de Subsequent radioligand receptor binding assays confirmed this, with most of the synthesized compounds showing high affinity for the benzodiazepine receptor, in some cases even higher than the commonly used drug diazepam. excli.de For instance, compound 6a from the series exhibited a very high affinity and produced significant hypnotic effects in animal models, which were preventable by the BZD receptor antagonist flumazenil, confirming the mechanism of action. excli.de

| Compound Series | Target Receptor | Key Findings | Reference |

|---|---|---|---|

| 2-substituted-5-(4-chloro-2-phenoxy)phenyl-1,3,4-oxadiazole derivatives | GABAA / Benzodiazepine Receptor | Most compounds showed high binding affinity, with some exceeding that of diazepam. Compound 6a showed a Ki of 0.44 nM. | excli.de |

Selective Androgen Receptor Modulation

Selective Androgen Receptor Modulators (SARMs) are compounds that can selectively target androgen receptors in different tissues, offering potential therapeutic benefits with fewer side effects than traditional anabolic steroids. nih.gov A thorough review of the available scientific literature did not yield specific information on the activity of this compound as a selective androgen receptor modulator. Research on SARMs has primarily focused on other chemical scaffolds, such as tetrahydroquinoline derivatives. nih.gov

Biochemical Interactions and Molecular Targets

The biological activities of (4-chlorophenoxy)acetate derivatives are a direct result of their interactions with specific molecular targets. Based on the available research, the primary biochemical interactions are centered on signaling pathways in bone cells and receptors in the central nervous system.

The key molecular targets identified for the acetamide derivatives in the context of osteoclastogenesis include:

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells): A crucial protein complex that controls transcription of DNA and is critical in the inflammatory response and osteoclast differentiation. nih.gov

NFATc1 (Nuclear factor of activated T-cells, cytoplasmic 1): Considered a master regulator of osteoclastogenesis. nih.gov

TRAF6 (TNF receptor-associated factor 6): A key signaling adapter molecule that mediates RANKL signaling. nih.gov

Cathepsin K (CtsK) and Matrix Metalloproteinase 9 (MMP9): Proteases that are highly expressed in osteoclasts and are directly responsible for degrading the bone matrix. nih.gov

For the oxadiazole derivatives, the primary molecular target is:

GABAA Receptor, Benzodiazepine (BZD) site: An allosteric binding site on the GABAA receptor that mediates the effects of benzodiazepines. excli.de

These findings highlight that the (4-chlorophenoxy)acetate scaffold can be incorporated into larger molecules to target a diverse range of proteins and pathways, leading to distinct and specific biological outcomes.

Structure Activity Relationship Sar and Rational Design Principles

Influence of Halogenation Patterns on Biological Potency

The presence and positioning of halogen atoms on the phenyl rings of phenoxyacetate (B1228835) derivatives are critical determinants of their biological activity. The 4-chloro substitution on the phenoxy ring, as seen in the parent compound, is a recurring motif in biologically active molecules, often contributing to enhanced potency.

Research into various classes of compounds has consistently highlighted the importance of halogenation. For instance, in a series of novel 2-substituted-5-(4-chloro-2-phenoxy)phenyl-1,3,4-oxadiazole derivatives designed as ligands for the GABA-A/benzodiazepine (B76468) receptor, the chloro-substitution is a key feature. nih.gov Similarly, studies on chalcone (B49325) analogues found that the presence of a 4-chlorophenyl group appeared to be important for achieving selectivity for p53+/+ HCT116 cells. nih.gov

The specific halogen and its position can dramatically alter the efficacy. In a study on progesterone (B1679170) derivatives with an acetoxyphenyl substituent, the presence of a fluorine atom in the meta position on the phenyl ring improved the binding activity to the progesterone receptor compared to substitutions at the ortho or para positions. nih.gov This indicates a sensitive relationship between the electronic and steric properties conferred by the halogen and the topology of the receptor binding pocket.

Furthermore, modifications involving different halogens or multiple halogenations can lead to significant enhancements in activity. In the development of novel halogenated sulfite (B76179) analogues, replacing a tert-butyl group on the benzene (B151609) ring with chlorine or trifluoromethoxy, along with fluorination of an alkyl chain, significantly boosted both acaricidal and aphicidal activity. nih.gov This strategy of using halogenation to modulate electronic distribution and improve binding interactions is a cornerstone of rational drug design. nih.gov For example, a 3-(2-chlorophenyl) derivative was identified as the most potent in a series of synthesized quinazolin-4-one compounds. researchgate.net

Table 1: Influence of Halogenation on Biological Activity

| Compound Class | Halogen Modification | Observed Effect |

|---|---|---|

| Chalcone Analogues | Presence of a 4-chlorophenyl group | Increased selectivity for p53+/+ HCT116 cells. nih.gov |

| Progesterone Derivatives | Fluorine at meta position of acetoxyphenyl ring | Improved binding activity to the progesterone receptor. nih.gov |

| Halogenated Sulfite Analogues | Replacement of tert-butyl with Chlorine or Trifluoromethoxy | Significantly enhanced acaricidal and aphicidal activity. nih.gov |

Role of the Phenoxy Moiety in Receptor Binding and Activity

Molecular docking studies have revealed that the phenyl ring of the phenoxy group can engage in π–π stacking interactions with aromatic amino acid residues, such as tryptophan, in the active site of enzymes like acetylcholinesterase (AChE). nih.gov The ether oxygen atom of the phenoxy group is also of great importance; it can act as a hydrogen bond acceptor, forming hydrogen bonds with amino acid residues like tyrosine or with water molecules within the binding pocket, thereby stabilizing the ligand-receptor complex. nih.gov This oxygen atom is also thought to help in the optimal positioning of the phenyl ring within the binding site. nih.gov

The phenoxy group contributes significantly to the binding affinity and can enhance selectivity. nih.gov In the design of novel ligands for the GABA-A/benzodiazepine receptor, the phenoxy ring of a derivative was predicted to bind within a lipophilic pocket of the receptor. nih.gov The entire phenoxy acetamide (B32628) structure in some derivatives has been shown to induce apoptosis in cancer cells by inhibiting PARP-1. mdpi.com The terminal phenoxy group, in particular, can interact hydrophobically within lipophilic pockets of the target. mdpi.com

The substitution pattern on the phenoxy ring itself is also critical. In one study, the most active compound possessed a 4-chlorophenoxy group, indicating that this specific arrangement enhances the desired biological effect. nih.gov

Impact of Ester and Linkage Modifications on Pharmacological Profiles

Modifications to the ester group and the linkage connecting the two aromatic rings of Phenyl (4-chlorophenoxy)acetate analogues are pivotal in defining their pharmacological profiles. Altering these structural features can influence potency, metabolic stability, and the mechanism of action.

Replacing the ester linkage with a more stable amide bond is a common strategy. For instance, novel phenoxyacetamide derivatives have been synthesized and shown to be potent inducers of apoptosis. mdpi.com In a series of 2-substituted-5-(4-chloro-2-phenoxy)phenyl-1,3,4-oxadiazole derivatives, an amide group was shown to form additional hydrogen bonds within the receptor site, contributing to the binding affinity. nih.gov

The nature of the linker can also dictate the compound's activity. In the development of diarylpentanoids, substituting the central three-atom linker of chalcones with a five-atom linker was explored to assess the effect of molecular extension. nih.gov The type of the five-carbon bridge was also found to be significant, with a tetrahydro-4H-pyran-4-one moiety being associated with higher activity than a cyclohexanone (B45756) moiety. nih.gov

Furthermore, modifying the group attached to the carbonyl of the ester or an analogous linkage can dramatically impact activity. In the design of novel halogenated sulfite compounds, substituting the propargyl group with fluorinated alkyl groups, such as 2-fluoroethyl or 3,3,3-trifluoropropyl, led to a significant enhancement in biological activity. nih.gov This demonstrates that even subtle changes to the ester or linker portion of the molecule can have profound consequences for its pharmacological effects. nih.gov

Design Strategies for Enhanced Selectivity and Potency in Novel Analogues

The rational design of novel analogues with enhanced selectivity and potency is a primary goal in medicinal chemistry, moving beyond trial-and-error to employ specific, principle-based strategies. nih.gov For analogues of this compound, these strategies focus on exploiting the subtle differences between target and off-target proteins.

One key strategy is shape complementarity and steric hindrance . This involves designing a molecule that fits perfectly into the binding site of the intended target while creating a steric clash with the binding sites of off-target receptors. This can be achieved by making the decoy receptor unable to accommodate the ligand through structural rearrangement. nih.gov

Electrostatic optimization is another powerful approach. By modifying functional groups, it is possible to tailor the ligand's electrostatic potential to be complementary to the target's binding site while being non-complementary to off-target sites. This charge optimization can minimize the electrostatic binding free energy for the target and has been used to improve both potency and selectivity. nih.gov

Exploiting differences in binding site hydration is a more subtle strategy. Even highly similar binding sites can have different patterns of bound water molecules. Designing a ligand that displaces a high-energy water molecule in the target's active site, which is not present in the same location in an off-target protein, can lead to a significant gain in binding affinity and selectivity. nih.gov

Finally, designing ligands that bind to allosteric sites or specific receptor conformations offers another avenue for enhancing selectivity. An allosteric pocket that is present in the target but absent in related proteins provides a unique binding opportunity. Similarly, a ligand can be designed to bind to a specific conformation of the target receptor that is inaccessible to off-target proteins, thereby ensuring high selectivity. nih.gov

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 2-substituted-5-(4-chloro-2-phenoxy)phenyl-1,3,4-oxadiazole |

| Chalcone |

| Diarylpentanoid |

| Progesterone |

| Halogenated sulfite |

| 3-(2-chlorophenyl)-2-phenyl-3H-quinazolin-4-one |

| Phenoxyacetamide |

| Tetrahydro-4H-pyran-4-one |

| Cyclohexanone |

| 2-fluoroethyl |

Emerging Research Directions for Phenyl 4 Chlorophenoxy Acetate and Analogues

Development of Sustainable Synthetic Methodologies

The development of sustainable synthetic methodologies for Phenyl (4-chlorophenoxy)acetate and its analogues is a growing area of research. Traditional synthesis methods often involve harsh reaction conditions and the use of hazardous materials. Current research is focused on creating more environmentally friendly and efficient processes.

One approach involves the use of copper(I) chloride and cesium carbonate in dioxane, which has been shown to produce a high yield of [2-(4-chloro-phenoxy)-phenyl]-acetic acid methyl ester. chemicalbook.com This method, while effective, still utilizes organic solvents and requires high temperatures. chemicalbook.com Future research aims to replace these components with more benign alternatives.

Key areas of development include:

Catalyst Development: Investigating novel and more efficient catalysts to lower reaction temperatures and reduce reaction times.

Solvent Selection: Exploring the use of greener solvents, such as water or ionic liquids, to replace traditional organic solvents like dioxane.

Process Intensification: Utilizing techniques like flow chemistry to improve efficiency and reduce waste generation.

For instance, a synthesis method for 2-(4-Chlorophenoxy)phenylacetic acid involves dissolving methyl 2-bromophenylacetate and 4-chlorophenol (B41353) in dioxane, followed by the addition of cesium carbonate, copper(I) chloride, and N,N-dimethylglycine. chemicalbook.com The mixture is then heated to reflux for several days. chemicalbook.com While this method achieves a high yield, the long reaction time and use of dioxane present opportunities for sustainable improvements. chemicalbook.com

Advanced Mechanistic Characterization of Biological Effects

Understanding the precise mechanisms by which this compound and its analogues exert their biological effects is crucial for their targeted development. Advanced characterization techniques are being employed to elucidate these pathways at a molecular level.

Research has shown that phenoxyacetic acid derivatives possess a wide range of biological activities. researchgate.net For example, some analogues have been investigated for their potential as anticonvulsants, acting as agonists at benzodiazepine (B76468) receptors. nih.gov The introduction of different substituents on the phenoxy or phenyl rings can significantly alter the biological activity. nih.gov

Current research is focused on:

Receptor Binding Studies: Identifying the specific molecular targets and characterizing the binding interactions.

Signaling Pathway Analysis: Determining the downstream effects of receptor activation or inhibition.

Structure-Activity Relationship (SAR) Studies: Systematically modifying the chemical structure to understand how different functional groups influence biological activity. researchgate.net

For example, studies on novel 2-[2-(2-Chlorophenoxy)phenyl]-1,3,4-oxadiazole derivatives revealed that the introduction of an amino group at a specific position on the oxadiazole ring resulted in considerable anticonvulsant activity. nih.gov This effect was antagonized by flumazenil, confirming the involvement of benzodiazepine receptors. nih.gov

Computational-Aided Drug Discovery and Rational Design of Next-Generation Analogues

Computational methods are revolutionizing the process of drug discovery and are being increasingly applied to the rational design of new this compound analogues. f1000research.comnih.gov These in silico approaches can significantly reduce the time and cost associated with identifying and optimizing lead compounds. emanresearch.orgfrontiersin.org

Key computational techniques employed include:

Molecular Docking: Predicting the binding orientation of a ligand to its target protein. rjpbr.com

Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that relate the chemical structure of a compound to its biological activity. f1000research.com

Pharmacophore Modeling: Identifying the essential three-dimensional arrangement of functional groups required for biological activity. nih.gov

Virtual Screening: Computationally screening large libraries of compounds to identify potential hits. rjpbr.com

These methods allow researchers to design novel analogues with improved potency, selectivity, and pharmacokinetic properties. emanresearch.org For instance, computational approaches can help in exploring structure-activity relationships and designing analogues with desired multi-target profiles. f1000research.com The use of computer-aided drug design (CADD) has been instrumental in the discovery of compounds that have advanced to clinical trials. nih.gov

Strategies for Environmental Remediation and Biodegradation Enhancement

The environmental fate of this compound and related compounds is a significant concern. Research is actively exploring strategies for their remediation and to enhance their biodegradation.

Studies have shown that 4-chlorophenoxyacetic acid (4-CPA) can be degraded through advanced electrochemical oxidation processes like electro-Fenton and photoelectro-Fenton. acs.org These methods utilize hydroxyl radicals to break down the compound into less harmful substances. acs.org The complete mineralization of 4-CPA has been achieved under specific conditions of pH, temperature, and current. acs.org Intermediates formed during this degradation process include 4-chlorophenol, 4-chlorocatechol (B124253), and various carboxylic acids. acs.org

Enhancing the natural biodegradation of these compounds is another key strategy. Research has demonstrated that the biodegradation of related compounds like 4-chlorophenol can be improved by augmenting the medium with conventional carbon sources such as sodium glutamate (B1630785) and glucose, which can increase the toxicity tolerance of degrading microorganisms like Pseudomonas putida. nih.gov Similarly, bacterial strains capable of utilizing phenoxyacetic herbicides as a sole carbon source have been isolated and show high degradation efficiency under various environmental conditions. researchgate.net

Exploration of Novel Applications in Agriculture and Medicinal Chemistry

While this compound has established uses, ongoing research seeks to uncover novel applications for it and its analogues in both agriculture and medicinal chemistry.

In Agriculture:

4-Chlorophenoxyacetic acid (4-CPA) is used as a plant growth regulator, particularly to manage root growth during the germination of mung beans. epa.gov Research has also explored its effects on other crops, such as tomatoes, where it has been shown to increase fruit set and yield, especially in high-temperature conditions. researchgate.net Future research may focus on optimizing its application for other crops and exploring its potential as a component in more complex agricultural formulations.

In Medicinal Chemistry:

The phenoxyacetic acid scaffold is a versatile platform for the development of new therapeutic agents. researchgate.net The presence of a chlorine atom can significantly influence the biological activity of a molecule, and many FDA-approved drugs contain chlorine. nih.gov

Current research is exploring analogues of this compound for a variety of therapeutic targets. For example, derivatives of 2-[2-(2-Chlorophenoxy)phenyl]-1,3,4-oxadiazole have been synthesized and evaluated as potential anticonvulsants. nih.gov Other research has focused on phenoxyacetamide derivatives as potential anticancer agents that can induce apoptosis in cancer cells. mdpi.com The structural similarity of some analogues to known drugs has prompted investigations into their potential as hypolipidemic agents. researchgate.net

Q & A

Basic Research Questions

Q. What established synthetic methodologies are used to prepare phenyl (4-chlorophenoxy)acetate, and how do reaction conditions influence yield and purity?

- Methodology : The synthesis typically involves nucleophilic substitution. For example:

- Route 1 : React 4-chlorophenol with ethyl chloroacetate in dry acetone using anhydrous K₂CO₃ under reflux for 8 hours, yielding ethyl 2-(4-chlorophenoxy)acetate. Subsequent hydrolysis produces the target compound .

- Route 2 : Esterify 2,4-dichlorobenzoic acid in methanol with H₂SO₄ catalyst, followed by recrystallization from ethanol .

- Optimization : Solvent choice (e.g., acetone vs. methanol) and catalyst type (e.g., H₂SO₄ vs. anhydrous conditions) critically affect yield (70–95%). TLC monitoring (hexane:ethyl acetate, 3:1) ensures reaction completion . Purification via ether extraction and NaOH washing removes unreacted starting materials .

Q. How is this compound characterized using spectroscopic and analytical techniques?

- Key Techniques :

- NMR : ¹H and ¹³C NMR in DMSO-d₆ confirm structural integrity, with characteristic peaks for the phenoxy (δ 6.8–7.3 ppm) and acetate (δ 4.6–5.1 ppm) groups .

- IR : Absorbance at ~1725 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O-C ether linkage) .

- Elemental Analysis : Validates purity, with results within 0.5% of theoretical values .

- Supplementary Methods : Mass spectrometry (MS) for molecular ion confirmation and X-ray crystallography for 3D structure elucidation .

Q. What are common impurities encountered during synthesis, and how are they mitigated?

- Impurities : Unreacted 4-chlorophenol, residual solvents, or by-products like 2,4-dichloro derivatives .

- Purification :

- Liquid-liquid extraction with ether to isolate the organic phase .

- Recrystallization from ethanol or benzene to remove polar impurities .

- Acid-base washes (e.g., 10% NaOH) to eliminate acidic by-products .

Q. Which solvents and reaction conditions optimize yield in this compound synthesis?

- Solvents : Dry acetone enhances nucleophilicity in SN2 reactions , while methanol facilitates esterification under acidic conditions .

- Temperature : Reflux (~60–80°C) ensures sufficient energy for substitution .

- Catalysts : Anhydrous K₂CO₃ minimizes side reactions (e.g., hydrolysis) compared to aqueous bases .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported physicochemical properties (e.g., melting points) across studies?

- Root Causes : Polymorphism, solvent residues, or impurities.

- Methodology :

- Repeat synthesis under controlled conditions (e.g., inert atmosphere, standardized reagents).

- Use differential scanning calorimetry (DSC) to identify polymorphic forms .

- Cross-validate with NIST reference data for melting points and spectral profiles .

Q. What experimental designs are recommended for structure-activity relationship (SAR) studies of this compound derivatives?

- Approach :

- Synthesize analogs via coupling reactions (e.g., TBTU-mediated amidation) to introduce substituents (e.g., indole carboxamide) at the phenyl or acetate group .

- Test biological activity using in vitro enzyme assays (e.g., cytochrome P450 inhibition) or cell-based models .

- Data Analysis : Multivariate regression to correlate electronic/steric properties (Hammett constants, logP) with activity .

Q. How is single-crystal X-ray diffraction (SXRD) with SHELX software applied to confirm molecular structure?

- Procedure :

- Grow high-quality crystals via slow evaporation (e.g., ethanol/water mixtures).

- Collect diffraction data and refine using SHELXL for bond lengths/angles. Compare with DFT-calculated geometries .

Q. What mechanisms underlie the biological activity of this compound in in vitro models?

- Methodology :

- Enzyme Inhibition : Use microsomal preparations (e.g., liver S9 fractions) to assess CYP450 interaction via probe substrates (e.g., dextromethorphan) .

- Cytotoxicity Assays : MTT or resazurin-based assays in cancer cell lines to evaluate antiproliferative effects .

- Mechanistic Insights : Molecular docking (e.g., AutoDock Vina) to predict binding affinities for target proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.